Cas no 103470-57-1 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI))
![5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) structure](https://it.kuujia.com/scimg/cas/103470-57-1x500.png)
103470-57-1 structure
Nome del prodotto:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI)
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI)
- 10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- cosmomycin B'
- 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
- 5,12-Naphthacenedione, 8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-1-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (7R-trans)-
- 103470-57-1
- DTXSID00908436
-
- Inchi: InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3
- Chiave InChI: ISXXPKFTDQISCH-UHFFFAOYSA-N
- Sorrisi: CCC1(CCC2C(=C3C(=O)C4C(=CC=CC=4C(=O)C3=C(O)C=2C1OC1OC(C)C(OC2CC(O)C(O)C(C)O2)C(N(C)C)C1)O)O)O
Proprietà calcolate
- Massa esatta: 657.27859
- Massa monoisotopica: 657.279
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 47
- Conta legami ruotabili: 6
- Complessità: 1160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 196Ų
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: 810.8°Cat760mmHg
- Punto di infiammabilità: 444.1°C
- Indice di rifrazione: 1.671
- PSA: 195.68
- LogP: 2.03080
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) Letteratura correlata
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
103470-57-1 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI)) Prodotti correlati
- 1368682-85-2(5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine)
- 941918-67-8(2-4-(2-fluorobenzoyl)piperazin-1-yl-4-methanesulfonyl-1,3-benzothiazole)
- 318949-55-2(6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine)
- 2138110-47-9(N,4-dimethyl-3-(pyrimidin-5-yl)cyclohexan-1-amine)
- 2128705-17-7(4-(3,3-Dimethyl-4-oxoazetidin-2-YL)-N-(5-fluoropyridin-2-YL)piperidine-1-carboxamide)
- 1396578-20-3(1-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dimethyl-1,3-thiazol-5-yl)methylurea)
- 1049483-03-5(1-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-sulfonyl)piperazine)
- 160313-42-8(Methyl 4-(3-Chloropropanoyl)aminobenzoate)
- 315708-49-7(1-(4-fluorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one)
- 1804896-50-1(2,3-Difluoro-5-(difluoromethoxy)mandelic acid)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
